Cas no 51746-86-2 (3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride)

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a bicyclic organic compound featuring both imidazolium and piperidinium moieties, offering unique reactivity and structural versatility. Its dual cationic centers enhance its potential as an intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules with improved binding affinity. The dichloride salt form ensures good solubility in polar solvents, facilitating its use in aqueous or organic reaction systems. This compound is of interest in medicinal chemistry for its potential role in developing enzyme inhibitors or receptor modulators due to its rigid, heterocyclic framework. Its stability under standard conditions makes it suitable for further functionalization or as a building block in complex molecular architectures.
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride structure
51746-86-2 structure
Product Name:3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride
CAS No:51746-86-2
MF:C8H15Cl2N3
MW:224.130799531937
CID:5732959
PubChem ID:126802312
Update Time:2025-06-26

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-imidazol-5-yl)piperidine;dihydrochloride
    • EN300-358963
    • 4-(piperidin-3-yl)imidazole dihydrochloride
    • 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride
    • 3-(1H-imidazol-5-yl)piperidine dihydrochloride
    • 3-(1H-imidazol-4-yl)piperidine dihydrochloride
    • AKOS030761003
    • Z2740003148
    • 51746-86-2
    • Inchi: 1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H
    • InChI Key: KUHZHUVFGPARJQ-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1CCCC(C2=CN=CN2)C1

Computed Properties

  • Exact Mass: 223.0643029g/mol
  • Monoisotopic Mass: 223.0643029g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.7Ų

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride Pricemore >>

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Additional information on 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride

Exploring the Properties and Applications of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride (CAS No. 51746-86-2)

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride (CAS No. 51746-86-2) is a unique organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its imidazolium and piperidinium moieties, exhibits intriguing chemical properties that make it a subject of interest for drug development and material science applications. Its molecular structure, featuring a dual cationic center, enables versatile interactions with biological targets, positioning it as a potential candidate for therapeutic agents.

In recent years, the demand for imidazole-based compounds has surged due to their role in designing enzyme inhibitors and receptor modulators. Researchers are particularly interested in how 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can be optimized for drug delivery systems or biocompatible materials. Its solubility in aqueous environments and stability under physiological conditions further enhance its applicability in biomedical research. These attributes align with current trends in precision medicine and targeted therapy, where tailored molecular designs are critical.

The synthesis of CAS No. 51746-86-2 involves precise chemical steps to ensure high purity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to verify its structural integrity. This rigor is essential for applications in high-throughput screening and molecular docking studies, where even minor impurities can skew results. The compound’s compatibility with computational chemistry tools also makes it a valuable asset for in silico drug design, a rapidly growing field leveraging AI-driven molecular modeling.

Beyond pharmaceuticals, 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride shows promise in catalysis and green chemistry. Its ionic nature facilitates reactions in solvent-free systems, reducing environmental impact—a priority for industries adhering to sustainable practices. This aligns with global searches for eco-friendly chemical alternatives, a topic dominating scientific forums and patent filings. Additionally, its potential in ionic liquids for energy storage solutions is under exploration, tapping into the booming interest in renewable energy technologies.

Safety and handling of CAS No. 51746-86-2 follow standard laboratory protocols, with no significant hazards reported under normal conditions. Its stability profile supports long-term storage, a practical advantage for industrial and academic use. As research progresses, this compound may unlock novel applications in nanotechnology or bioimaging, areas frequently queried in scientific databases. By integrating structure-activity relationship (SAR) studies, scientists aim to refine its efficacy, addressing common search queries like “imidazole derivatives in medicine” or “piperidine-based drug discovery.”

In summary, 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride exemplifies the intersection of organic chemistry and applied science. Its multifaceted utility—from pharmaceutical intermediates to green catalysts—reflects the compound’s adaptability to diverse scientific challenges. As innovations in molecular design accelerate, this compound is poised to remain a focal point for researchers navigating the frontiers of chemical biology and material innovation.

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